Trimethylphosphonium tetrafluoroborate

Vue d'ensemble

Description

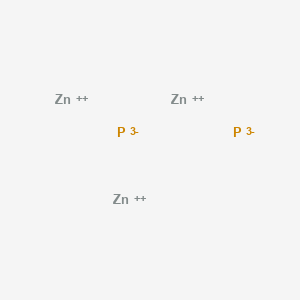

Trimethylphosphonium tetrafluoroborate is a heterocyclic organic compound with the molecular formula C3H10BF4P . It has a molecular weight of 163.89 . It is a non-pyrophoric, air-stable derivative suitable as a replacement for the neat phosphine in a variety of stoichiometric and catalytic processes .

Synthesis Analysis

A broad range of structurally variant alkoxymethylphosphonium tetrafluoroborates can be synthesized through the triphenylphosphination of bis-alkoxy methanes in the presence of ethereal boron trifluoride at room temperature . This reaction is efficient and general .Molecular Structure Analysis

The molecular structure of Trimethylphosphonium tetrafluoroborate conforms to its Infrared spectrum, Proton NMR spectrum, and Phosphorus NMR Spectra . The SMILES string representation of the molecule is B-(F)(F)F.CPH+C .Chemical Reactions Analysis

Alkoxymethyltriphenylphosphonium tetrafluoroborates are less studied and only a few methodologies have been reported such as the reaction of triphenylphosphine with α-alkoxy ethers in the presence of fluoroboric acid or tertafluoroboric acid .Physical And Chemical Properties Analysis

Trimethylphosphonium tetrafluoroborate is a solid substance . It has a melting point of 209-212 °C . Its empirical formula is C3H10BF4P and it has a molecular weight of 163.89 .Applications De Recherche Scientifique

Chemical Synthesis

Trimethylphosphonium tetrafluoroborate is used in various chemical synthesis processes . It is often used as a reagent due to its stability and reactivity. The compound is available in the form of a white powder or chunks .

Cross Coupling Reactions

This compound is suitable for several types of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are fundamental in creating carbon-carbon bonds, which are crucial in organic synthesis.

Chromatography

Trimethylphosphonium tetrafluoroborate can be used in chromatography, a laboratory technique for the separation of mixtures . Its properties can aid in the separation process, providing more accurate results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound conforms to structure in Proton NMR and Phosphorus NMR spectra . This makes it useful in NMR spectroscopy, a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.

Positron Emission Tomography (PET) Imaging

Trimethylphosphonium tetrafluoroborate has been studied for use in PET imaging . Specifically, it was prepared for PET imaging of the human sodium iodide symporter (hNIS). This could have significant implications for medical diagnostics and treatment.

Safety and Hazards

Trimethylphosphonium tetrafluoroborate is classified as a skin corrosive (Category 1B), causing severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle it under inert gas, avoid breathing dusts or mists, and wear protective gloves, clothing, eye protection, and face protection .

Orientations Futures

Mécanisme D'action

Target of Action

Trimethylphosphonium tetrafluoroborate is a reagent used in synthesis as a very mild Lewis acid catalyst . It is primarily used in various transformations, such as the Mukaiyama-type aldol reaction using a dithioacetal and silyl enol ether .

Mode of Action

The compound acts as a Lewis acid catalyst, accepting an electron pair due to its vacant p-orbital . This interaction with its targets results in various transformations, including the formation of glycosides from alcohols and sugar dimethylthiophosphinates, the formation of disaccharides from a protected α-cyanoacetal of glucose and a 6-O-trityl hexose, and Michael additions of various silyl nucleophiles to conjugated dithiolenium cations .

Biochemical Pathways

It is known to be involved in various transformations, suggesting that it may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of Trimethylphosphonium tetrafluoroborate’s action are primarily observed in the transformations it catalyzes. For instance, it facilitates the formation of glycosides from alcohols and sugar dimethylthiophosphinates, and the formation of disaccharides from a protected α-cyanoacetal of glucose and a 6-O-trityl hexose .

Propriétés

IUPAC Name |

trimethylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9P.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGWVMOSDQDHFH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[PH+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468510 | |

| Record name | Trimethylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethylphosphonium tetrafluoroborate | |

CAS RN |

154358-50-6 | |

| Record name | Trimethylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylphosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What key structural information about (triphenylmethyl)trimethylphosphonium tetrafluoroborate was revealed by the X-ray crystallography study?

A1: The X-ray crystallography study [] revealed that (triphenylmethyl)trimethylphosphonium tetrafluoroborate crystallizes in the triclinic crystal system with the space group P-1. The study importantly showed that the phosphorus-carbon bond connecting the phosphorus atom to the triphenylmethyl group (P–C(CPh3)) is significantly longer [1.895(4)A] than the phosphorus-carbon bonds with the methyl groups (P–C(Me)) [1.787(6)–1.792(6)A]. This information provides valuable insight into the structural features of this specific compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)

![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)

![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)